REACTION_CXSMILES
|
[Cl-].[NH4+].[N+:3]([C:6]1[CH:7]=[C:8]2[C:14]([O:15][CH2:16][CH2:17][OH:18])=[N:13][NH:12][C:9]2=[N:10][CH:11]=1)([O-])=O.O>C(O)C.[Fe]>[NH2:3][C:6]1[CH:7]=[C:8]2[C:14]([O:15][CH2:16][CH2:17][OH:18])=[N:13][NH:12][C:9]2=[N:10][CH:11]=1 |f:0.1|
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
0.14 g
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
|
Quantity
|
60 mg
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C=1C=C2C(=NC1)NN=C2OCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0.075 g
|
Type
|
catalyst
|
Smiles
|
[Fe]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to afford crude product as a solid
|
Type
|
CUSTOM
|
Details
|
The crude was absorbed on silica gel
|
Type
|
CUSTOM
|
Details
|
chromatographed on a silica gel plug with 10:1 ethyl acetate
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C=C2C(=NC1)NN=C2OCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.112 mmol | |
AMOUNT: MASS | 21.8 mg | |
YIELD: PERCENTYIELD | 42% | |
YIELD: CALCULATEDPERCENTYIELD | 41.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |